3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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Overview
Description
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, an isoindole ring, and a carbonothioyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(trifluoromethyl)aniline with a suitable carbonothioyl chloride derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isoindole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Ethanethioic acid S-[3-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] ester
Uniqueness
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the isoindole ring contributes to its bioactivity.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C19H14F3N3O3S |
---|---|
Molecular Weight |
421.4g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)11-4-3-5-12(10-11)23-18(29)24-15(26)8-9-25-16(27)13-6-1-2-7-14(13)17(25)28/h1-7,10H,8-9H2,(H2,23,24,26,29) |
InChI Key |
ZGCSOHOVKUFHGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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